Desmethyl-VS-5584 is a demethyl analogue of VS-5584, which is a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer.
5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC0525719
Molecular Formula: C16H20N8O
Molecular Weight: 340.38 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N8O |
|---|---|
| Molecular Weight | 340.38 g/mol |
| IUPAC Name | 5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19) |
| Standard InChI Key | NGDDJJKHNGAOCH-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N |
| Canonical SMILES | CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Nomenclature
5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine is classified as a purine derivative with distinctive structural features. The compound is identified through various naming conventions and registry systems.
Registry Information
| Parameter | Information |
|---|---|
| CAS Registry Number | 1246535-95-4 |
| Molecular Formula | C16H20N8O |
| Molecular Weight | 340.38 g/mol |
| MDL Number | MFCD27996045 |
| InChI | InChI=1S/C16H20N8O.2ClH/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23;; |
| InChIKey | YPVQZHWMNYWOBJ-UHFFFAOYSA-N |
The compound is recognized by several synonyms in scientific literature and commercial databases, including Desmethyl-VS-5584, Desmethyl-SB2343, VS-5584 analog, 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine, and 5-[2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine .
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine is essential for pharmaceutical research and development.
Physical Properties
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | Observed |
| Boiling Point | 669.3±65.0 °C | Predicted |
| Density | 1.52±0.1 g/cm³ | Predicted |
| Solubility | Enhanced in hydrochloride form | Experimental |
The hydrochloride salt form of this compound (C16H22Cl2N8O) demonstrates improved solubility, making it more suitable for in vitro and in vivo applications in research settings .
Structural Characteristics
The compound features several key structural components that contribute to its biological activity:
-
A purine core scaffold (9H-purin-6-yl)
-
A pyrimidin-2-amine group at position 6 of the purine
-
A morpholino substituent at position 2 of the purine
-
An isopropyl group at position 9 of the purine
This specific arrangement of functional groups enables the compound to effectively interact with target enzymes in the PI3K/mTOR signaling pathway .
Biological Activity and Mechanism of Action
5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine demonstrates significant biological activity as a dual inhibitor of key signaling pathways involved in cellular growth and proliferation.
PI3K/mTOR Dual Inhibition
The compound functions as a potent and selective dual inhibitor of both phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . These enzymes are critical components of the PI3K/mTOR signaling pathway, which:
-
Regulates cell growth, proliferation, and survival
-
Influences protein synthesis and metabolism
-
Plays a role in cell cycle progression
-
Is frequently dysregulated in various cancer types
The dual inhibition mechanism provides an advantage over single-target inhibitors, as it more comprehensively blocks this signaling axis that cancer cells often depend on for survival and proliferation .
Antiproliferative Activity
Studies indicate that 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine exhibits strong antiproliferative activity against various tumor cells while demonstrating minimal effects on normal cells . This selective cytotoxicity profile makes it particularly valuable for cancer research and potential therapeutic applications.
The compound's related analog VS-5584 has demonstrated tumor growth inhibition through:
-
Long-lasting inhibition of PI3K/mTOR signaling in tumor tissue
-
Induction of apoptosis in cancer cells
-
Disruption of cell cycle progression
Research Applications
The compound has found numerous applications in basic and translational research, particularly in cancer biology.
Cancer Research
5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine and its methylated analog VS-5584 have been extensively used to study:
-
Autophagy regulation in cancer cells
-
Mechanisms of apoptosis induction
-
Resistance to targeted therapies
Comparative Studies with Related Compounds
Research involving combination approaches has yielded valuable insights. For instance, studies with the related compound VS-5584 in pancreatic ductal adenocarcinoma (PDAC) have demonstrated:
-
28% tumor inhibition with VS-5584 monotherapy
-
Enhanced efficacy (80% tumor inhibition) when combined with ERK inhibitor SCH772984 compared to 44% inhibition with SCH772984 alone
These findings highlight the potential of targeting multiple pathways simultaneously for improved anticancer effects, a strategy that may also apply to 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine.
Structure-Activity Relationship
Understanding the relationship between the chemical structure of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine and its biological activity provides insights into its mechanism and potential for further optimization.
Comparison with VS-5584
The structural difference between 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine and VS-5584 is the absence of an 8-methyl group in the former compound:
| Compound | Formula | Molecular Weight | Structure |
|---|---|---|---|
| 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine | C16H20N8O | 340.38 g/mol | Lacks 8-methyl group |
| VS-5584 | C17H22N8O | 354.40 g/mol | Contains 8-methyl group |
Key Structural Features for Activity
Research on related purine derivatives suggests that several structural elements are critical for PI3K/mTOR inhibitory activity:
-
The purine core provides essential binding interactions with the ATP-binding pocket of target kinases
-
The morpholino group at position 2 enhances solubility and contributes to target binding
-
The pyrimidin-2-amine moiety at position 6 establishes key hydrogen bonding interactions with the target enzymes
-
The isopropyl substituent at the N9 position influences the compound's conformation and binding properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume